5-Methyl-1,4,2-benzodithiazine
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Overview
Description
5-Methyl-1,4,2-benzodithiazine is a heterocyclic compound that features a benzene ring fused with a dithiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,4,2-benzodithiazine typically involves the reaction of thiophenols with N-chlorosulfonyltrichloroacetimidoyl chloride. This reaction proceeds through an initial nucleophilic substitution at the imine carbon atom with a thiol sulfur atom, followed by intramolecular sulfonylation of the benzene ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,4,2-benzodithiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiazine ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like bromine, chlorine, and various nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the dithiazine ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-1,4,2-benzodithiazine has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and as a modulator of biological pathways.
Mechanism of Action
The mechanism of action of 5-Methyl-1,4,2-benzodithiazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a potassium channel opener, which can lead to various physiological effects. The compound’s structure allows it to interact with and modulate the activity of specific proteins and enzymes, leading to its observed biological activities .
Comparison with Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar core structure but differs in the oxidation state and functional groups attached to the ring.
1,2,3-Benzoxathiazine-2,2-dioxide: Another related compound with a different arrangement of sulfur and oxygen atoms in the ring
Uniqueness: 5-Methyl-1,4,2-benzodithiazine is unique due to its specific arrangement of sulfur atoms and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
82946-23-4 |
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Molecular Formula |
C8H7NS2 |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
5-methyl-1,4,2-benzodithiazine |
InChI |
InChI=1S/C8H7NS2/c1-6-3-2-4-7-8(6)10-5-9-11-7/h2-5H,1H3 |
InChI Key |
XDHAEKYAXIUVQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SN=CS2 |
Origin of Product |
United States |
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